

Technical Guide: H-CHG-OME HCl (L-Cyclohexylglycine Methyl Ester Hydrochloride)

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Compound of Interest

Compound Name: H-CHG-OME HCL

Cat. No.: B170248

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CAS Number: 14328-63-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-CHG-OME HCl**, also known as L-Cyclohexylglycine Methyl Ester Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Data

H-CHG-OME HCl is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents.^[1] Its cyclohexyl moiety imparts unique steric properties, influencing the conformation and biological activity of the resulting peptides and small molecules.

Table 1: Physicochemical Properties of **H-CHG-OME HCl**

Property	Value	Reference
CAS Number	14328-63-3	[1]
Molecular Formula	C ₉ H ₁₈ ClNO ₂	[1]
Molecular Weight	207.70 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	188-189 °C	
Solubility	Soluble in water and polar organic solvents	[1]
Purity	≥98%	

Applications in Drug Discovery and Development

H-CHG-OME HCl is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of reaction conditions.[1]

Key applications include:

- **Peptide Synthesis:** It is utilized as a non-natural amino acid building block in the synthesis of peptides. Its incorporation can lead to peptides with modified proteolytic stability and conformational properties.
- **Small Molecule Synthesis:** It serves as a key starting material or intermediate in the multi-step synthesis of therapeutic agents. Notably, it has been employed in the synthesis of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C.

Experimental Protocols

The following are detailed experimental protocols for the use of **H-CHG-OME HCl** in peptide coupling reactions, as described in the scientific literature.

General Peptide Coupling Procedure

This protocol outlines a standard method for coupling **H-CHG-OME HCl** with a carboxylic acid, a common step in the synthesis of more complex molecules.

Materials:

- **H-CHG-OME HCl** (L-Cyclohexylglycine methyl ester hydrochloride)
- Carboxylic acid of interest
- Peptide coupling reagent (e.g., HATU, HBTU, BOP)
- Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF))
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and stirring apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen anhydrous solvent.
- **Activation:** Add the peptide coupling reagent (1.0-1.2 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Coupling:** Add **H-CHG-OME HCl** (1.0 equivalent) to the reaction mixture.

- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- **Work-up:**
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
 - Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Example: Synthesis of an Amide using BOP reagent

This specific protocol details the coupling of pyrazinecarboxylic acid with L-cyclohexylglycine methyl ester using BOP reagent.

Procedure:

- To a solution of L-cyclohexylglycine methyl ester hydrochloride (19.9 mmol) in CH_2Cl_2 (100 ml) at room temperature under a nitrogen atmosphere, add pyrazinecarboxylic acid (21.9 mmol). This will form a white suspension.
- Add triethylamine (45.8 mmol), followed by benzotriazol-1-yloxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP; 21.9 mmol). The reaction mixture will turn from purple to an orange solution.
- Stir the reaction overnight.

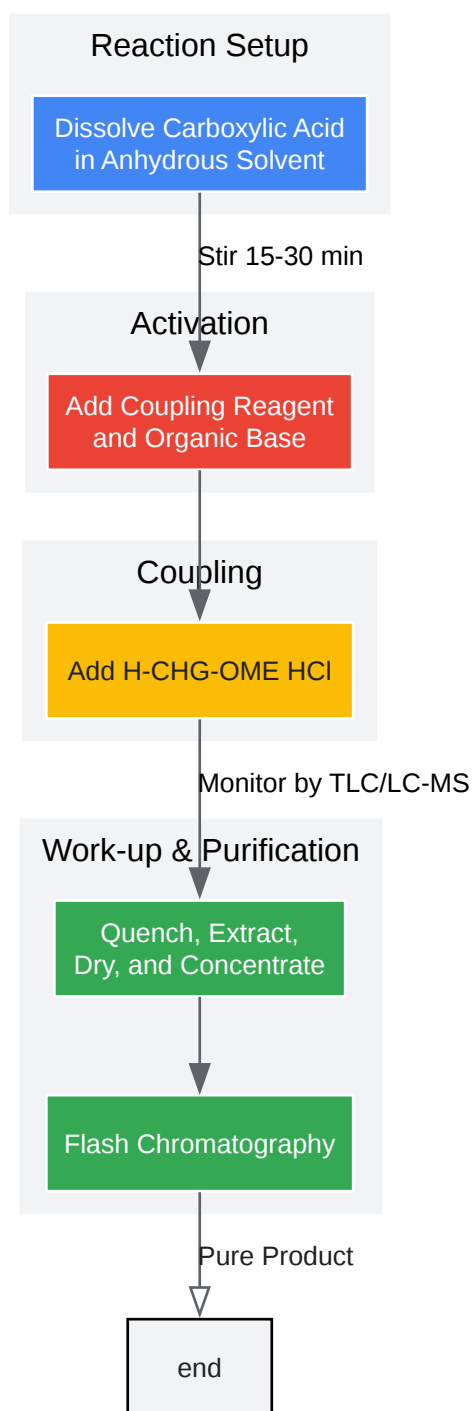
- Upon completion, add saturated NaHCO_3 solution (10 ml) and saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution (10 ml).
- Stir the mixture for 10 minutes, then separate the layers.
- Extract the aqueous layer with ethyl acetate (2 x 10 ml).
- Combine the organic layers, dry with MgSO_4 , and concentrate in vacuo to give the crude product.

Signaling Pathways and Biological Activity

While **H-CHG-OME HCl** is primarily utilized as a synthetic building block, some reports suggest potential neuroprotective effects of L-Cyclohexyl glycine derivatives, though specific signaling pathways have not been elucidated in the available literature.^[1] Further research is required to fully understand the biological activities and mechanisms of action of this compound and its derivatives.

Visualizations

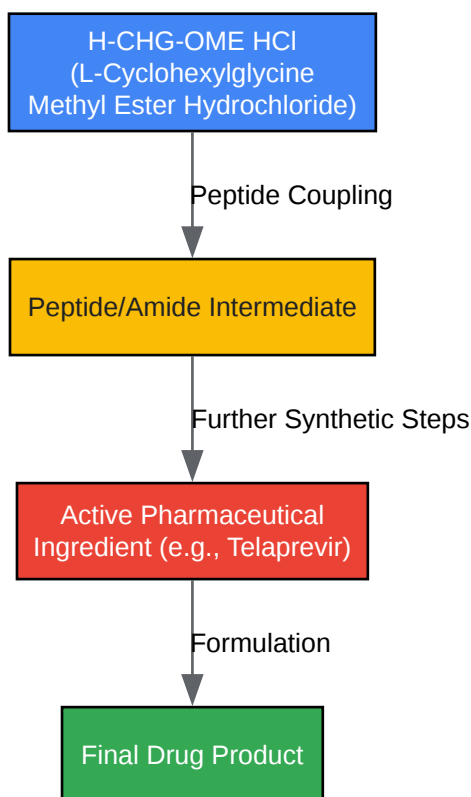
Experimental Workflow: General Peptide Coupling



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Caption: General workflow for a peptide coupling reaction involving **H-CHG-OME HCl**.

Logical Relationship: Role in Drug Synthesis



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Caption: The role of **H-CHG-OME HCl** as a building block in drug synthesis.

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References

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- 2. H-CHG-OME HCL | 14328-63-3 [chemicalbook.com]
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